molecular formula C19H18N4NaO2S+ B1632448 Ilaprazole sodium CAS No. 172152-50-0

Ilaprazole sodium

Cat. No.: B1632448
CAS No.: 172152-50-0
M. Wt: 389.4 g/mol
InChI Key: XFCXFDLONTXKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ilaprazole Sodium, also known as Sodium Ilaprazole, primarily targets the H+/K+ ATPase enzyme , commonly referred to as the proton pump . This enzyme is located on the parietal cells of the stomach lining .

Mode of Action

This compound works by selectively inhibiting the H+/K+ ATPase enzyme . This enzyme is responsible for the final step of acid production, where hydrogen ions are secreted into the stomach in exchange for potassium ions .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme by this compound disrupts the biochemical pathway of gastric acid secretion . This results in a decrease in the production of stomach acid, thereby reducing the acidity of the stomach environment .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in many clinical studies. Its linear pharmacokinetics was demonstrated, with dose-proportional increases in peak plasma concentration and area under the plasma concentration vs. time curve for both oral administration and intravenous infusion administration . The in vitro microsome tests have shown that this compound is mainly metabolized by non-enzymatic degradation and partially by CYP3A4, but hardly by CYP2C19 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . By inhibiting the H+/K+ ATPase enzyme, this compound prevents the exchange of hydrogen ions for potassium ions in the stomach, thereby reducing the production of stomach acid . This results in a decrease in the acidity of the stomach environment, which can help in the treatment of conditions such as dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of this compound . Additionally, the pH level of the stomach environment can also influence the effectiveness of this compound in inhibiting the H+/K+ ATPase enzyme .

Biochemical Analysis

Biochemical Properties

Ilaprazole sodium interacts with the H+/K+ ATPase, an enzyme found in the stomach. This interaction is crucial for its function as a PPI . It inhibits this enzyme, leading to a decrease in gastric acid secretion . This biochemical reaction plays a significant role in managing conditions related to excess stomach acid .

Cellular Effects

This compound has a significant impact on various types of cells, particularly the parietal cells in the stomach. By inhibiting the H+/K+ ATPase enzyme, it reduces gastric acid secretion, thereby protecting the gastrointestinal cells . It also influences cell function by preventing the development of reflux oesophagitis .

Molecular Mechanism

The molecular mechanism of this compound involves the irreversible inhibition of the H+/K+ ATPase enzyme . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells. By inhibiting this enzyme, this compound effectively reduces the production of stomach acid .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to provide significantly better pH control over 24 hours and during evening and overnight hours compared with other PPIs . This suggests that this compound has a stable effect over time and does not degrade quickly .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, preformulation studies commence when a newly synthesized drug shows sufficient pharmacologic promise in animal models . These studies focus on the physicochemical properties of the new compound that could affect drug performance and lead to the development of an efficacious dosage form .

Metabolic Pathways

This compound is mainly metabolized by non-enzymatic degradation and partially by CYP3A4 . This metabolic pathway is significantly different from other PPIs . The primary metabolic pathway of this compound in humans is proposed to be nonenzymatic sulfoxide reduction rather than CYP3A4-mediated sulfoxide oxidation .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound is administered orally . After administration, it selectively accumulates in the gastric parietal cells .

Subcellular Localization

This compound is localized in the gastric parietal cells of the stomach . Here, it exerts its effects by inhibiting the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid .

Chemical Reactions Analysis

Types of Reactions: Ilaprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using hydrogen peroxide in the presence of copper hydroxyphosphate to form sulfoxides .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and copper hydroxyphosphate.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides for alkylation reactions.

Major Products: The major products formed from these reactions include sulfoxides and other derivatives that retain the core benzimidazole structure .

Properties

IUPAC Name

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGDDMFDBZPGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N4NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-50-0
Record name Ilaprazole sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilaprazole sodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KRT8S6GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilaprazole sodium
Reactant of Route 2
Ilaprazole sodium
Reactant of Route 3
Reactant of Route 3
Ilaprazole sodium
Reactant of Route 4
Reactant of Route 4
Ilaprazole sodium
Reactant of Route 5
Reactant of Route 5
Ilaprazole sodium
Reactant of Route 6
Ilaprazole sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.